molecular formula C16H16N2O4S B2618286 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 868376-74-3

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2618286
CAS No.: 868376-74-3
M. Wt: 332.37
InChI Key: VLIHGCKDWXXJKR-MSUUIHNZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure integrates a benzothiazole core, a privileged structure in pharmacology known for its diverse biological activities. Benzothiazole derivatives are frequently investigated as kinase inhibitors, antimicrobial agents, and antitumor compounds. The (Z)-configuration of the imine (ylidene) group, the allyl substituent, and the fused 5,6-dihydro-1,4-dioxine ring system contribute to the molecule's unique three-dimensional shape and electronic properties, making it a valuable probe for studying enzyme-substrate interactions and structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a lead compound for developing novel therapeutic agents targeting various diseases. Its mechanism of action is not explicitly documented but can be hypothesized based on its structural analogs; it may function by interacting with ATP-binding sites of kinases or through intercalation with DNA, given the planar nature of the benzothiazole ring. This product is intended for research purposes in controlled laboratory environments only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-3-7-18-14-11(20-2)5-4-6-13(14)23-16(18)17-15(19)12-10-21-8-9-22-12/h3-6,10H,1,7-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIHGCKDWXXJKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=COCCO3)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on available research findings, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • Benzo[d]thiazole moiety : Known for its diverse biological activities.
  • Allyl group : May enhance pharmacological properties.
  • Dioxine ring : Contributes to the compound's reactivity and biological interactions.

Anticancer Activity

Research has indicated that various derivatives of benzo[d]thiazole exhibit significant anticancer properties. A study involving similar compounds assessed their cytotoxic effects against multiple cancer cell lines such as A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colorectal adenocarcinoma) using the MTT assay. The results demonstrated that certain derivatives exhibited selective toxicity towards cancer cells compared to normal fibroblast cells (NIH3T3) .

Cell LineIC50 (µM)Selectivity
A54915High
MCF-710Moderate
HT-2920Moderate
NIH3T3>50Low

Antibacterial and Antifungal Activity

The compound has also shown promising antibacterial and antifungal activities. In vitro studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Disruption of cell membrane integrity : The compound's hydrophobic nature may allow it to integrate into microbial membranes, leading to increased permeability and cell death.

Case Studies

  • Study on Anticancer Properties : A specific study evaluated a series of benzothiazole derivatives against cancer cell lines. The results indicated that modifications to the benzothiazole structure significantly influenced cytotoxicity. The study concluded that compounds similar to (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene) could be optimized for enhanced anticancer efficacy .
  • Antimicrobial Efficacy Assessment : Another study assessed the antimicrobial properties of related compounds using a disk diffusion method. The results showed significant zones of inhibition against both Gram-positive and Gram-negative bacteria, suggesting strong potential for development as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into three classes: benzothiazole derivatives , thiadiazole hybrids , and benzodioxine-containing molecules . Key comparisons include synthesis routes, physicochemical properties, and bioactivity.

Key Observations :

  • Synthetic Efficiency : Thiazolo-pyrimidine derivatives (e.g., 11a) and thiadiazole hybrids (e.g., 4g) are synthesized in moderate-to-high yields (57–82%) via condensation reactions, often using sodium acetate as a catalyst . Similar methods likely apply to the target compound.
  • Thermal Stability : Higher melting points (>200°C) are observed in rigid fused-ring systems (e.g., compound 12), suggesting the target compound may exhibit comparable stability due to its bicyclic framework.
Analytical Comparisons

Research Implications and Limitations

  • Structural Similarity vs. Bioactivity: As noted in , structurally similar compounds may diverge in biological response due to subtle stereoelectronic differences (e.g., Z/E isomerism or allyl vs. methyl substituents) .
  • Data Gaps: Limited experimental data on the target compound’s synthesis and bioactivity necessitates further studies to validate comparisons.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide?

  • Methodology :

  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with allyl and methoxy substituents under nitrogen atmosphere.
  • Step 2 : Condensation with 5,6-dihydro-1,4-dioxine-2-carboxylic acid using coupling agents (e.g., EDCI/HOBt) in DMF at 0–25°C .
  • Step 3 : Purification via flash chromatography (silica gel, hexane/EtOAc gradient) and validation by HPLC (>95% purity) .
    • Key Parameters : Reaction time (12–24 hrs), solvent polarity, and temperature control to avoid isomerization.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), allyl (δ 5.2–5.8 ppm), and dioxine protons (δ 4.3–4.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]+) and isotopic pattern matching .
  • X-ray crystallography : Resolve Z-configuration of the ylidene group and dihedral angles .
    • Purity Assurance : HPLC with UV detection (λ = 254 nm) and TLC monitoring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize tautomeric interference?

  • Challenges : The ylidene group exhibits tautomerism (Z/E), affecting reactivity .
  • Solutions :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize the Z-isomer .
  • Temperature : Maintain <40°C during condensation to prevent thermal isomerization .
  • Catalysts : Additives like DMAP improve regioselectivity in carboxamide formation .
    • Validation : Comparative NMR studies pre/post-reaction to quantify tautomeric ratios .

Q. What strategies resolve contradictions in biological activity data across similar benzo[d]thiazole derivatives?

  • Case Study : Discrepancies in antimicrobial vs. anticancer activity in analogues with varying substituents (e.g., sulfamoyl vs. methoxy groups) .
  • Approach :

  • SAR Analysis : Tabulate substituent effects (Table 1).
  • Assay Harmonization : Standardize cell lines (e.g., HepG2 for cytotoxicity) and MIC protocols (CLSI guidelines) .
Substituent Biological Activity Key Reference
4-MethoxyAnticancer (IC50 = 8.2 μM)
6-SulfamoylAntimicrobial (MIC = 2.5 μg/mL)
3-AllylModerate COX-2 inhibition

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methods :

  • Docking Studies : Use AutoDock Vina to predict binding to COX-2 (PDB: 5KIR) or DNA gyrase .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
    • Experimental Validation : Synthesize top-scoring virtual hits and test via SPR (KD measurements) .

Methodological Considerations for Data Interpretation

Q. What experimental designs are recommended for studying metabolic stability in vitro?

  • Protocol :

  • Liver Microsomes : Incubate compound (1 μM) with NADPH-regenerating system at 37°C .
  • Sampling : Collect aliquots at 0, 15, 30, 60 mins for LC-MS/MS analysis.
  • Data Analysis : Calculate t1/2 using non-compartmental models .
    • Troubleshooting : Include positive controls (e.g., verapamil) to validate enzyme activity .

Q. How are structure-activity relationships (SAR) systematically investigated for this compound class?

  • Framework :

  • Variation : Synthesize analogues with modified substituents (e.g., ethoxy, dimethylamino) .
  • Testing : Screen against a panel of targets (kinases, GPCRs) via high-throughput assays .
  • Statistical Analysis : Apply PCA to correlate electronic parameters (Hammett σ) with bioactivity .

Contradiction Management in Synthesis

Q. Why do reported yields vary for analogous compounds, and how can reproducibility be ensured?

  • Root Causes :

  • Oxygen Sensitivity : Allyl groups prone to oxidation; use Schlenk techniques .
  • Byproduct Formation : Monitor intermediates via LC-MS to detect side reactions (e.g., over-alkylation) .
    • Mitigation : Adopt DoE (Design of Experiments) to optimize reagent stoichiometry and pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.